molecular formula C22H13ClF2N2O3 B2650318 N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888465-61-0

N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2650318
CAS No.: 888465-61-0
M. Wt: 426.8
InChI Key: OVXOOELOIZQUFI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Amide Group: The amide group can be introduced through reactions with appropriate amines and carboxylic acid derivatives.

    Halogenation: Chlorine and fluorine atoms can be introduced using halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions could target the amide or halogenated phenyl groups.

    Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen atoms might enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(3-chloro-4-fluorophenyl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide

Uniqueness

The unique combination of chlorine and fluorine atoms in N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide might confer distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O3/c23-16-11-14(9-10-17(16)25)26-22(29)20-19(15-3-1-2-4-18(15)30-20)27-21(28)12-5-7-13(24)8-6-12/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOOELOIZQUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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